molecular formula C19H19NO3S2 B6477401 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide CAS No. 2640979-29-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide

Cat. No.: B6477401
CAS No.: 2640979-29-7
M. Wt: 373.5 g/mol
InChI Key: SCLSXMKVDLOWRI-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide is an organic compound that features a bithiophene moiety linked to a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Ethyl Linker: The bithiophene unit is then functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Structure: The final step involves the reaction of the ethyl-bithiophene intermediate with 3,4-dimethoxybenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide
  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(1,2-oxazol-3-yl)ethanediamide
  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide is unique due to the presence of both the bithiophene and dimethoxybenzamide moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-22-15-7-5-13(12-16(15)23-2)19(21)20-10-9-14-6-8-18(25-14)17-4-3-11-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLSXMKVDLOWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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